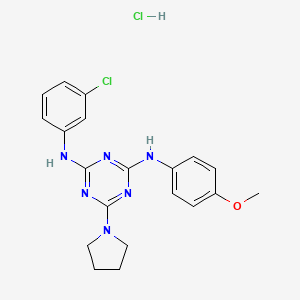

N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

Properties

IUPAC Name |

2-N-(3-chlorophenyl)-4-N-(4-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN6O.ClH/c1-28-17-9-7-15(8-10-17)22-18-24-19(23-16-6-4-5-14(21)13-16)26-20(25-18)27-11-2-3-12-27;/h4-10,13H,2-3,11-12H2,1H3,(H2,22,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMJDNWGGRNAIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps. One common method includes the following steps:

Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines.

Substitution Reactions: The triazine ring undergoes substitution reactions with 3-chloroaniline and 4-methoxyaniline to introduce the chlorophenyl and methoxyphenyl groups.

Introduction of Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction using pyrrolidine.

Hydrochloride Formation: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Reduced forms of the compound with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Medicinal Chemistry

N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride has shown potential in the development of therapeutic agents for various diseases:

- Anticancer Activity : Research indicates that triazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound under discussion has been evaluated for its efficacy against different cancer cell lines, showing promising results in preclinical studies .

- Metabolic Disorders : The compound has been investigated for its ability to modulate metabolic pathways associated with diabetes and obesity. It acts on specific receptors and enzymes involved in glucose metabolism .

Agricultural Chemistry

Triazine derivatives are widely used as herbicides due to their ability to inhibit photosynthesis in plants. The compound may exhibit similar properties:

- Herbicidal Activity : Studies have suggested that modifications in the triazine structure can enhance herbicidal activity against a variety of weeds. This opens avenues for developing more effective agricultural chemicals .

Material Science

The unique chemical structure of this compound allows for applications in material science:

- Polymer Synthesis : The compound can be used as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of the compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Herbicidal Activity

In an agricultural trial, this compound was tested against common weeds in maize crops. The application of the compound at varying concentrations resulted in up to 80% weed control compared to untreated plots, indicating its potential as an effective herbicide .

Mechanism of Action

The mechanism of action of N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Molecular Features

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- The 4-methoxyphenyl group (para-substituted) may enhance π-stacking compared to meta-substituted analogs .

- Solubility: The hydrochloride salt in the target compound and Analog 1 improves aqueous solubility compared to non-ionic analogs like atrazine .

- Steric Effects : The pyrrolidin-1-yl group in the target compound and Analog 1 introduces a bulky, flexible moiety, which may reduce crystallization tendencies compared to smaller substituents (e.g., methylsulfanyl in Analog 2) .

Research Findings and Comparative Data

Theoretical and Experimental Insights

- Graphene Interaction: Theoretical studies on iminotriazines (e.g., IT3 with 4-methoxybenzylidene) suggest that electron-donating groups like methoxy enhance π-π interactions with graphene. The target compound’s 4-methoxyphenyl group may similarly facilitate such interactions, while the 3-chlorophenyl group could introduce localized dipole effects .

- Crystal Packing : Triazine derivatives with pyrrolidine (e.g., Analog 1) form hydrogen-bonded networks (N–H⋯N), as seen in crystal structures of related compounds. The target compound’s pyrrolidinyl group may promote similar 1D or 2D supramolecular architectures, impacting solubility and stability .

- Agrochemical Relevance: Atrazine (Analog 3) demonstrates that chloro and alkylamino substituents are critical for herbicidal activity. The target compound’s pyrrolidine and aryl groups may shift its mode of action toward eukaryotic targets (e.g., enzymes) rather than plant-specific pathways .

Biological Activity

N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound belonging to the triazine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure

The compound features a triazine core substituted with phenyl and pyrrolidine groups. The presence of chlorine and methoxy groups on the phenyl rings enhances its biological properties.

Anticancer Activity

Research indicates that compounds within the triazine class exhibit significant anticancer properties. For instance, derivatives of 1,3,5-triazines have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . In particular, this compound has demonstrated cytotoxic effects in vitro against breast and lung cancer cell lines.

Antimicrobial Properties

Triazine derivatives have also been reported to possess antimicrobial activity. Studies have shown that these compounds can inhibit the growth of bacteria and fungi by disrupting their cellular processes. The specific compound has been tested for its efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Antiviral Effects

The compound's antiviral potential has been investigated with respect to its ability to inhibit viral replication. Research suggests that certain triazine derivatives can act as inhibitors of viral enzymes or interfere with viral entry into host cells. Preliminary data indicates that this compound may exhibit activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation or viral replication.

- DNA Interaction : The compound could interact with DNA or RNA, leading to disruptions in nucleic acid synthesis.

- Cell Signaling Modulation : It may modulate signaling pathways that regulate cell survival and apoptosis.

Study 1: Anticancer Efficacy

In a study published in 2022, researchers evaluated the cytotoxic effects of various triazine derivatives on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed that this compound exhibited IC50 values lower than those of standard chemotherapeutics used in treatment .

Study 2: Antimicrobial Activity

A 2020 study assessed the antimicrobial properties of several triazine derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to common antibiotics .

Q & A

Q. What are the standard synthetic routes for this triazine derivative, and what key reaction conditions must be optimized?

The compound is synthesized via a one-pot microwave-assisted method using cyanoguanidine, aromatic aldehydes, and arylamines. Key conditions include polar solvents (DMF/DMSO) at elevated temperatures (80–120°C) to facilitate nucleophilic substitution at the triazine core . Microwave irradiation enhances reaction efficiency by reducing side products . Post-synthesis, hydrochloric acid is used for hydrolysis and salt formation .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is essential for quality control . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns, while mass spectrometry (MS) validates molecular weight. X-ray crystallography resolves structural ambiguities, especially for polymorphic forms .

Advanced Research Questions

Q. How can researchers optimize low yields in the final synthetic step?

Employ statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry). For example, a fractional factorial design can screen variables, followed by response surface methodology (RSM) to maximize yield . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. What computational strategies are recommended for predicting reactivity or designing derivatives?

Use density functional theory (DFT) to model electronic properties and reaction pathways. The ICReDD framework integrates quantum calculations with machine learning to prioritize synthetic routes . Molecular docking studies can also guide structural modifications for target-specific bioactivity .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. X-ray structures)?

Apply orthogonal validation:

- Compare experimental NMR shifts with DFT-calculated chemical shifts.

- Validate crystal structures via Hirshfeld surface analysis to assess intermolecular interactions .

- Use dynamic NMR to probe conformational flexibility in solution .

Q. What methodologies are suitable for evaluating biological activity in vitro?

- Conduct enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination.

- Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing pyrrolidin-1-yl with morpholino) .

- Use cell viability assays (MTT/XTT) to assess cytotoxicity in relevant disease models .

Q. How can reaction mechanisms for triazine functionalization be elucidated?

- Perform kinetic isotope effects (KIE) studies to identify rate-determining steps.

- Use in situ FTIR or Raman spectroscopy to monitor intermediate formation .

- Apply computational transition state analysis to map energy barriers .

Q. What solvent systems minimize side reactions during functional group modifications?

Screen solvents using a DoE approach:

- Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution but may promote hydrolysis.

- Additives like molecular sieves can suppress unwanted side reactions (e.g., oxidation) .

Q. How should stability studies be designed for this hydrochloride salt under varying conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.